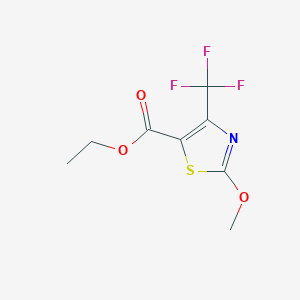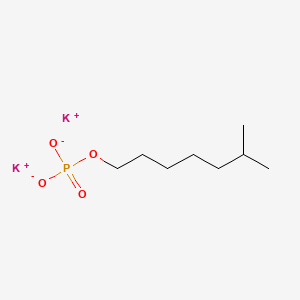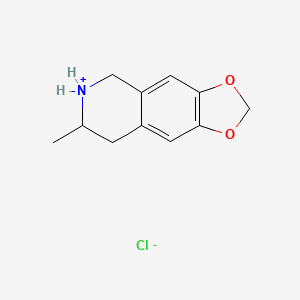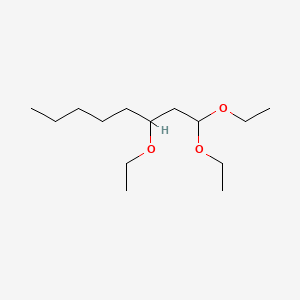
1,1,3-Triethoxyoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triethoxyoctane is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol . It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyoctane can be synthesized through the reaction of octanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Triethoxyoctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,3-Triethoxyoctane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Triethoxyoctane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can participate in the formation of covalent bonds with other molecules, thereby influencing biochemical pathways and processes .
Comparación Con Compuestos Similares
1,1,3-Triethoxypropane: Similar in structure but with a shorter carbon chain.
1,1,3-Triethoxyhexane: Similar in structure but with a different carbon chain length.
Uniqueness: 1,1,3-Triethoxyoctane is unique due to its specific carbon chain length and the presence of three ethoxy groups. This combination of features provides distinct reactivity and stability, making it a valuable compound in various chemical processes .
Propiedades
Número CAS |
54305-98-5 |
|---|---|
Fórmula molecular |
C14H30O3 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1,1,3-triethoxyoctane |
InChI |
InChI=1S/C14H30O3/c1-5-9-10-11-13(15-6-2)12-14(16-7-3)17-8-4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
QDAWTKVMQPNMNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


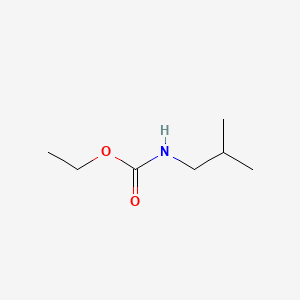
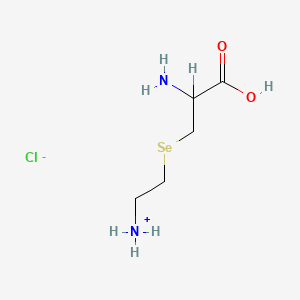
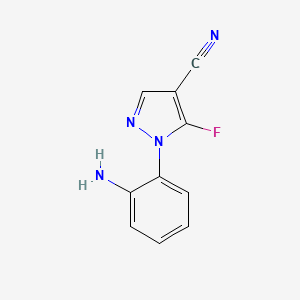

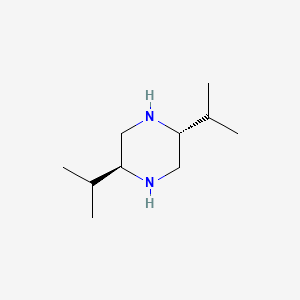
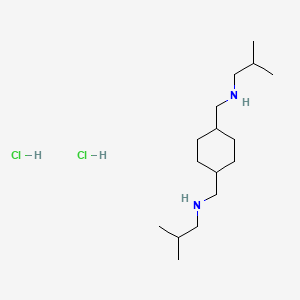
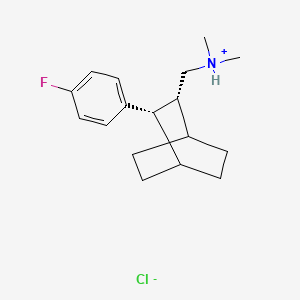


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
